molecular formula C11H9N7O2 B13995652 8-(2-nitrophenyl)-7H-purine-2,6-diamine CAS No. 39232-32-1

8-(2-nitrophenyl)-7H-purine-2,6-diamine

Cat. No.: B13995652
CAS No.: 39232-32-1
M. Wt: 271.24 g/mol
InChI Key: XCEHOHRJRPRIBQ-UHFFFAOYSA-N
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Description

8-(2-Nitrophenyl)-7H-purine-2,6-diamine is a heterocyclic compound that features a purine core substituted with a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-nitrophenyl)-7H-purine-2,6-diamine typically involves the reaction of a purine derivative with a 2-nitrophenyl reagent. One common method is the nucleophilic substitution reaction where a purine derivative is reacted with 2-nitrophenyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Nitrophenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The purine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

8-(2-Nitrophenyl)-7H-purine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-nitrophenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a purine core and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

39232-32-1

Molecular Formula

C11H9N7O2

Molecular Weight

271.24 g/mol

IUPAC Name

8-(2-nitrophenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C11H9N7O2/c12-8-7-10(17-11(13)15-8)16-9(14-7)5-3-1-2-4-6(5)18(19)20/h1-4H,(H5,12,13,14,15,16,17)

InChI Key

XCEHOHRJRPRIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=NC(=NC(=C3N2)N)N)[N+](=O)[O-]

Origin of Product

United States

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